molecular formula C23H26N6O2 B2870322 N4-(2,5-dimethoxyphenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946349-44-6

N4-(2,5-dimethoxyphenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2870322
CAS No.: 946349-44-6
M. Wt: 418.501
InChI Key: YRIBIWNTVLCGAL-UHFFFAOYSA-N
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Description

N4-(2,5-Dimethoxyphenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 2,5-dimethoxyphenyl group at the N4 position, diethyl substituents at the N6 position, and a phenyl ring at position 1. The structural features of this molecule—such as the electron-donating methoxy groups and lipophilic diethyl chains—suggest tailored interactions with biological targets, influencing solubility, binding affinity, and metabolic stability .

Properties

IUPAC Name

4-N-(2,5-dimethoxyphenyl)-6-N,6-N-diethyl-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O2/c1-5-28(6-2)23-26-21(25-19-14-17(30-3)12-13-20(19)31-4)18-15-24-29(22(18)27-23)16-10-8-7-9-11-16/h7-15H,5-6H2,1-4H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRIBIWNTVLCGAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2,5-dimethoxyphenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethoxybenzaldehyde with diethylamine to form an intermediate Schiff base. This intermediate then undergoes cyclization with 1-phenyl-3-methyl-5-pyrazolone under acidic conditions to yield the desired pyrazolo[3,4-d]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

N4-(2,5-dimethoxyphenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N4-(2,5-dimethoxyphenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-(2,5-dimethoxyphenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of structurally related compounds, focusing on substituent effects, synthesis, physicochemical properties, and biological findings.

Substituent Variations and Physicochemical Properties

Compound Name N4 Substituent N6 Substituent Position 1 Substituent Molecular Formula Molar Mass (g/mol) Key Features
Target Compound 2,5-Dimethoxyphenyl Diethyl Phenyl Not explicitly provided Enhanced lipophilicity; electron-rich aryl group
N4-(3-Chloro-4-Fluorophenyl)-... (Compound 4, ) 3-Chloro-4-fluorophenyl Pyrazole derivative Halogenated groups for increased binding polarity
N4-Ethyl-N6,1-Diphenyl (Compound 7a, ) Ethyl Phenyl Phenyl High yield (85%); dual phenyl moieties
N4-(3,4-Dimethylphenyl)-N6-(3-Methoxypropyl)-1-Phenyl... () 3,4-Dimethylphenyl 3-Methoxypropyl Phenyl Balanced hydrophilicity from methoxypropyl
N4-(3-Chloro-4-Methylphenyl)-N6-Ethyl-1-Methyl... (CAS 878064-24-5, ) 3-Chloro-4-methylphenyl Ethyl Methyl Compact structure with halogen and alkyl groups
N4,N6-Bis(1-Methylethyl)-1-Phenyl (CAS 5444-68-8, ) Isopropyl Isopropyl Phenyl C17H22N6 310.4 Symmetric alkyl groups; lower molar mass

Key Research Findings

  • Substituted aryl groups at N4 (e.g., 2,5-dimethoxy, 3-chloro-4-fluoro) are critical for target selectivity .
  • N6 alkylation (diethyl vs. isopropyl) modulates metabolic stability, with branched chains (isopropyl) offering resistance to enzymatic degradation .
  • Position 1 substituents influence steric hindrance; phenyl groups (target compound, ) may improve binding affinity over smaller groups like methyl .

Biological Activity

N4-(2,5-dimethoxyphenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in oncology and neurology.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core with various substituents. The synthesis typically involves multi-step organic reactions, including the condensation of 2,5-dimethoxybenzaldehyde with diethylamine to form an intermediate Schiff base, followed by cyclization with 1-phenyl-3-methyl-5-pyrazolone under acidic conditions.

Anticancer Properties

Research indicates that compounds similar to N4-(2,5-dimethoxyphenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine exhibit significant anticancer activities. For instance:

  • A study on related pyrazolo[3,4-d]pyrimidine derivatives showed potent anti-proliferative effects against A549 and HCT-116 cancer cell lines, with IC50 values as low as 8.21 µM against A549 cells .
  • Another investigation highlighted the ability of certain derivatives to inhibit epidermal growth factor receptor (EGFR), a common target in cancer therapy. One derivative demonstrated an IC50 value of 0.016 µM against wild-type EGFR .

These findings suggest that N4-(2,5-dimethoxyphenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine may also possess similar anticancer properties.

The mechanism underlying the anticancer activity of these compounds often involves:

  • Inhibition of Kinases : Compounds in this class have been shown to inhibit kinases such as casein kinase 1 (CK1), which is implicated in various cancers and neurological disorders. CK1 inhibitors derived from pyrazolo[3,4-d]pyrimidines have been the focus of recent research due to their potential in cancer treatment .
  • Induction of Apoptosis : Studies have demonstrated that these compounds can induce apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio, leading to cell cycle arrest at the S and G2/M phases .

Pharmacological Studies

Pharmacological evaluations have revealed that N4-(2,5-dimethoxyphenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine exhibits:

  • Anti-inflammatory Effects : Similar compounds have shown potential in reducing inflammation markers in preclinical models.
  • Antimicrobial Activity : Some derivatives have been studied for their antimicrobial properties against various pathogens.

Case Studies and Research Findings

StudyFindingsReference
Study on EGFR InhibitorsCompound derivatives exhibited IC50 values ranging from 0.016 µM to 19.56 µM against different cancer cell lines
CK1 Inhibitor DiscoveryIdentified novel inhibitors with significant potency against CK1
Anticancer EvaluationCompounds demonstrated substantial anti-proliferative effects and induced apoptosis in cancer models

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